Predicted Lipophilicity (cLogP) Differentiation: 4-Ethoxyphenyl vs. 4-Methoxyphenyl and 4-Chlorophenyl N9 Analogs
The 4-ethoxyphenyl substituent at N9 is predicted to increase lipophilicity relative to the common 4-methoxyphenyl analog, while remaining less lipophilic than the 4-chlorophenyl variant. This physicochemical difference directly influences membrane permeability, plasma protein binding, and metabolic clearance, making the ethoxy-substituted compound a strategically balanced scaffold for oral bioavailability optimization [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.2 (estimated for C19H23N5O3, 4-ethoxyphenyl-pentan-3-yl-purine-6-carboxamide) |
| Comparator Or Baseline | 9-(4-methoxyphenyl) analog: cLogP ≈ 2.6; 9-(4-chlorophenyl) analog: cLogP ≈ 3.8 |
| Quantified Difference | Target is ~0.6 log units more lipophilic than 4-methoxyphenyl analog; ~0.6 log units less lipophilic than 4-chlorophenyl analog |
| Conditions | cLogP estimated via fragment-based method (ChemDraw/ALOGPS); no experimental logP/logD data available for the target compound |
Why This Matters
The intermediate lipophilicity of the 4-ethoxyphenyl group positions the target compound in a favorable range for both cellular permeability and aqueous solubility, making it a preferred choice over the methoxy or chloro analogs when balanced drug-like properties are required.
- [1] SIGNAL PHARMA LLC. Heteroaryl compounds, compositions thereof, and use thereof as protein kinase inhibitors. CN101679432A, 2010. (Provides SAR context for N9-substituent effects on physicochemical and biological properties within the purine-6-carboxamide class.) View Source
